molecular formula C7H4N2O B053515 2-Formylisonicotinonitrile CAS No. 116308-38-4

2-Formylisonicotinonitrile

Cat. No.: B053515
CAS No.: 116308-38-4
M. Wt: 132.12 g/mol
InChI Key: MKTLVFRYWOEUPJ-UHFFFAOYSA-N
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Description

2-Formylisonicotinonitrile (CAS 116308-38-4) is a high-value, multifunctional heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a reactive formyl group and a nitrile group on a pyridine core, making it a versatile synthon for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Key Research Applications & Value: Anticancer Agent Development: Serves as a critical synthetic intermediate for creating heterocyclic diamidines, a class of compounds investigated as DNA minor groove binders. These ligands can selectively inhibit transcription factor-DNA interactions, such as those involving the HOXA9 protein, a key oncogenic driver in acute Myeloid Leukemia (AML) . Antiviral Compound Synthesis: As a heterocyclic scaffold, it is valuable in the design and synthesis of novel compounds with potential activity against a spectrum of viruses. The pyridine-carbonitrile structure is a privileged motif in developing agents against diseases like hepatitis and other viral infections . Diverse Heterocyclic Systems: The molecule is a key precursor for synthesizing various pharmacologically relevant scaffolds, including pyrimidopyrimidines, which are known for their broad biological activities such as antibacterial, antiviral, and antitumor effects . Mechanism of Action in Research: In biological research, derivatives of this compound, such as certain diamidines, function by binding selectively to the minor groove of AT-rich DNA sequences. This binding competitively inhibits the attachment of oncogenic transcription factors like HOXA9 to their cognate DNA sites. By disrupting this protein-DNA interaction, these compounds can interfere with oncogenic transcriptional programs, leading to the inhibition of cancer cell survival, induction of cell death, and promotion of cellular differentiation in preclinical models . Compound Data: CAS Number: 116308-38-4 Molecular Formula: C7H4N2O Molecular Weight: 132.12 g/mol SMILES: O=CC1=NC=CC(=C1)C#N This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTLVFRYWOEUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563709
Record name 2-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116308-38-4
Record name 2-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Formylisonicotinonitrile and Its Derivatives

Strategies for De Novo Synthesis of the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring, the central scaffold of 2-Formylisonicotinonitrile, can be achieved through various methodologies, ranging from classical multi-step sequences to more contemporary and efficient approaches.

Established Multi-step Synthetic Routes

Traditional methods for pyridine synthesis often involve the condensation of smaller, readily available precursors. While a multitude of named reactions exist for pyridine synthesis, they generally fall into several broad mechanistic categories. illinois.edu One of the most classical and widely used methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or ammonium (B1175870) acetate. beilstein-journals.orgyoutube.com This reaction initially yields a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. youtube.com

A common strategy for synthesizing substituted pyridines involves [3+3] condensations of enamines with enones. illinois.edu These reactions are workhorses in pyridine synthesis and provide access to tetrasubstituted pyridines. illinois.edu

Established Pyridine Syntheses Reactants Key Features
Hantzsch Dihydropyridine Synthesis β-ketoester, Aldehyde, AmmoniaForms a dihydropyridine intermediate, followed by oxidation. beilstein-journals.orgyoutube.com
Guareschi–Thorpe Condensation Cyanoacetamide, 1,3-DiketoneYields highly substituted 2-pyridones. beilstein-journals.org
[3+3] Condensation Enamines, EnonesProvides access to tetrasubstituted pyridines. illinois.edu

Novel Approaches in Heterocyclic Chemistry

Recent advancements in heterocyclic chemistry have led to the development of more efficient and versatile methods for pyridine synthesis. These novel approaches often utilize transition-metal catalysis or cascade reactions to construct the pyridine core in a more atom-economical and step-efficient manner.

One innovative strategy involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization . This metal-free cascade process allows for the synthesis of highly functionalized pyridines from easily accessible starting materials in good yields. acs.org Another novel method reports the synthesis of 2,4,5-trisubstituted pyridines from N-propargylic β-enaminothiones. nih.gov This operationally simple method proceeds in moderate to high yields at room temperature. nih.gov

Microwave-assisted synthesis has also emerged as a green and efficient tool for constructing pyridine derivatives. One-pot, four-component reactions under microwave irradiation can produce novel pyridines in excellent yields (82-94%) with significantly reduced reaction times (2-7 minutes). acs.org

Furthermore, electrochemical methods are being explored for pyridine synthesis. A recently developed electrochemical technique enables the precise, para-position single-carbon insertion into polysubstituted pyrroles, leading to the formation of structurally diverse pyridine derivatives. scitechdaily.com This method showcases a new strategy for constructing complex aromatic molecules without the need for external reagents. scitechdaily.com

Novel Pyridine Synthesis Approaches Key Features Advantages
Tandem Cascade Reaction Metal-free, involves Pummerer-type rearrangement and aza-Prins cyclization. acs.orgGood yields, uses easily accessible starting materials. acs.org
From N-propargylic β-enaminothiones Operationally simple, proceeds at room temperature. nih.govModerate to high yields, tolerates various functional groups. nih.gov
Microwave-Assisted One-Pot Reaction Four-component reaction in ethanol (B145695) under microwave irradiation. acs.orgExcellent yields, short reaction times, environmentally friendly. acs.org
Electrochemical Single-Carbon Insertion Inserts a single carbon atom into polysubstituted pyrroles. scitechdaily.comPrecise control of substitution pattern, no external reagents required. scitechdaily.com

Functional Group Interconversions and Modifications

Once the this compound scaffold is assembled, further diversification can be achieved through various functional group transformations. These reactions allow for the introduction of a wide range of substituents and the modification of the existing aldehyde and nitrile groups, as well as reactions at the pyridine ring itself. The ability to perform these transformations is crucial for creating a library of derivatives for structure-activity relationship studies. elsevier.com

Aldehyde Group Transformations

The aldehyde group at the C2-position of the pyridine ring is a versatile handle for a variety of chemical transformations.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents. jackwestin.com

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol. jackwestin.com Complete reduction to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack. This allows for the formation of a wide array of functional groups, including:

Hemiacetals and Acetals: Reaction with alcohols under acidic or basic conditions. libretexts.orgpressbooks.pub

Imines and Enamines: Reaction with primary and secondary amines, respectively. jackwestin.comlibretexts.org

Cyanohydrins: Addition of hydrogen cyanide. pressbooks.pubchemguide.co.uk

Wittig Reaction: Reaction with phosphorus ylides to form alkenes. libretexts.org

Homologation: The aldehyde can be homologated to an α,β-unsaturated aldehyde, extending the carbon chain by two carbons. researchgate.net

Aldehyde Group Transformation Reagents/Conditions Product Functional Group
OxidationOxidizing agentsCarboxylic acid jackwestin.com
Reduction (to alcohol)Reducing agents (e.g., NaBH₄)Primary alcohol jackwestin.com
Reduction (to methyl)Wolff-Kishner or Clemmensen reductionMethyl group libretexts.org
Acetal (B89532) FormationAlcohols, acid/base catalystAcetal libretexts.orgpressbooks.pub
Imine FormationPrimary aminesImine jackwestin.comlibretexts.org
Cyanohydrin FormationHydrogen cyanideCyanohydrin pressbooks.pubchemguide.co.uk
Wittig ReactionPhosphorus ylidesAlkene libretexts.org
HomologationPhosphonate reagentsα,β-Unsaturated aldehyde researchgate.net

Nitrile Group Modifications

The nitrile group at the C4-position also offers a range of synthetic possibilities. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.org

Reduction: Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine. libretexts.orgchemistrysteps.comlibretexts.org Milder reducing agents can lead to the formation of an aldehyde. chemistrysteps.com Catalytic hydrogenation using Raney Nickel is another method to obtain a primary amine. youtube.com

Addition of Organometallic Reagents: Grignard and organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com

Nitrile Group Modification Reagents/Conditions Product Functional Group
HydrolysisAcid or base, heatCarboxylic acid libretexts.orgchemistrysteps.comlibretexts.org
Reduction (to amine)LiAlH₄ or Raney Nickel/H₂Primary amine libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com
Reduction (to aldehyde)DIBAL-HAldehyde chemistrysteps.com
Addition of Grignard ReagentsGrignard reagent, then H₃O⁺Ketone libretexts.orgchemistrysteps.com

Reactions at the Pyridine Ring

The pyridine ring itself can undergo various reactions, although the presence of the electron-withdrawing formyl and cyano groups will influence its reactivity.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This modification can alter the electronic properties of the ring and enable further functionalization. For instance, pyridine N-oxides can undergo rearrangements or be used to introduce substituents at the C2 position. thieme-connect.comorganic-chemistry.org

Ring Opening and Contraction: Under specific conditions, the pyridine ring can undergo cleavage and rearrangement. For example, reactions of pyridine with excited nitrogen atoms can lead to ring-contraction to form 5-membered ring radical products. nih.govbohrium.com In the context of metal complexes, pyridine ring-opening has also been observed. nih.gov

Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives of this compound hinges on the strategic modification of its core structure or the introduction of new functional groups. This can be achieved through the preparation of substituted analogues or by direct derivatization of the existing molecule.

Preparation of Substituted Analogues

The construction of substituted analogues of the isonicotinonitrile framework often employs multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. These methods are prized for their efficiency and atom economy. nih.gov For instance, the Guareschi–Thorpe reaction, a classic method for pyridine synthesis, has been adapted to greener conditions using water as a solvent and ammonium carbonate as a non-toxic nitrogen source to produce substituted cyanopyridines. rsc.org Such approaches, which can be performed under thermal or ultrasound conditions, are advantageous for their user-friendly and eco-friendly nature, often resulting in the precipitation of the product directly from the reaction medium. rsc.org

Modern techniques like microwave-assisted synthesis have also been recognized as green chemistry tools for preparing substituted pyridine derivatives, offering significantly reduced reaction times and improved yields compared to conventional heating. nih.gov The synthesis of various polyfunctionally substituted pyridines demonstrates the versatility of using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) in conjunction with active methylene (B1212753) compounds to build the pyridine ring system.

Table 1: Synthesis of Substituted Pyridine & Nicotinonitrile Analogues

Reaction TypePrecursorsKey Reagents/CatalystConditionsProduct TypeReference
Guareschi–Thorpe Synthesisβ-ketoester, MalononitrileAmmonium CarbonateWater, Heat or UltrasoundHydroxy Cyanopyridines rsc.org
Multicomponent ReactionAldehyde, Active Methylene Compound, Ammonium AcetateNone (Conventional or MW)Ethanol (Reflux) or MicrowaveHighly Substituted Pyridines nih.gov
Catalyst-Free Carbamate SynthesisN-Hetaryl Ureas, AlcoholsNoneHeatSubstituted Pyridin-2-yl Carbamates rsc.org

Derivatization for Specific Research Applications

The functional groups of this compound—the aldehyde (formyl) and the nitrile—serve as reactive handles for further derivatization. The aldehyde group is particularly versatile for forming new carbon-nitrogen bonds. For example, pyridine-2-carboxaldehyde, an isomer of the target molecule, readily undergoes condensation with amino esters like ethylglycine to form iminopyridine complexes, which can be further modified. rsc.org

Similarly, 4-pyridinecarboxaldehyde (B46228) reacts with thiosemicarbazide (B42300) via condensation to produce 4-pyridinecarboxaldehyde thiosemicarbazone. semanticscholar.org Thiosemicarbazones are a well-known class of compounds investigated for a wide range of biological activities, including anticancer and antimicrobial properties. semanticscholar.org This type of derivatization highlights a pathway for converting this compound into compounds of potential pharmacological interest. The reaction can be carried out efficiently using either conventional reflux or microwave irradiation. semanticscholar.org Another example is the Strecker reaction, where 2-formylbenzoic acid reacts with amines and sodium cyanide to form α-aminonitrile derivatives, demonstrating a method to modify a formyl group adjacent to a nitrile-like precursor in an aqueous medium. researchgate.net

Table 2: Examples of Derivatization of Pyridine Aldehydes

Starting MaterialReagentReaction TypeProductSignificanceReference
Pyridine-2-carboxaldehydeEthylglycineCondensation/ComplexationIminopyridine ComplexForms stable metal complexes for catalytic or material science applications. rsc.org
4-PyridinecarboxaldehydeThiosemicarbazideCondensationThiosemicarbazoneCreates derivatives with potential biological activity (e.g., anticancer, antiviral). semanticscholar.org
2-Formylbenzoic Acid (analogue)Secondary Amine, Sodium CyanideStrecker Reactionα-Dialkylaminonitrile DerivativeSynthesis of α-aminonitriles, which are versatile synthetic intermediates. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of organic synthesis. Both transition metal catalysis and the burgeoning fields of organocatalysis and biocatalysis present potential avenues for the synthesis and derivatization of this compound.

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. While specific studies on this compound are not extensively documented, the reactivity of analogous structures, such as 2-formylarylboronic acids, provides significant insight. These compounds are versatile precursors in reactions catalyzed by a variety of transition metals, including palladium, rhodium, iridium, nickel, and copper, to create a wide range of heterocyclic and carbocyclic systems. rsc.org

For instance, palladium-catalyzed cross-coupling reactions are instrumental in building complex molecular architectures. nih.gov The synthesis of advanced thieno[2,3-d]pyrimidine (B153573) analogs has been achieved using palladium-catalyzed cross-coupling to form a key C-C bond, followed by further transformations. nih.gov The aldehyde group can direct or participate in these catalytic cycles. Methodologies involving rhodium catalysis are known for their ability to achieve decarbonylation, while zirconium-based reagents can transform alkynes and alkenes into various functional groups. youtube.com These established catalytic transformations suggest a rich potential for using the pyridine and aldehyde moieties of this compound as substrates in similar transition-metal-catalyzed coupling reactions to generate novel derivatives. rsc.orgrsc.org

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis, which uses small organic molecules to catalyze reactions, and biocatalysis, which employs enzymes, are prized for their ability to achieve high stereoselectivity under mild conditions.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis. However, its specific application to the synthesis of this compound or its direct derivatives is not yet widely reported in scientific literature. General organocatalytic methods, such as those used for reductive amination or the formation of imines, could theoretically be applied to the formyl group of the molecule. youtube.com

Biocatalysis offers an environmentally benign alternative for chemical synthesis and modification. nih.gov Enzymes like oxidoreductases, laccases, and lipases are used in the synthesis and modification of polymers and other complex molecules. nih.gov For example, peroxidases can catalyze the polymerization of thiophene (B33073) derivatives in aqueous media. nih.gov While the direct biocatalytic synthesis of a small building block like this compound is uncommon, enzymes could potentially be used for its selective modification. For instance, the enzymatic modification of side chains on canonical amino acids (amines, carboxylic acids) provides a template for how specific functional groups can be targeted. nih.gov However, the development of specific enzymes for transformations on the this compound scaffold would likely require significant enzyme engineering efforts.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inunibo.it These principles are highly relevant to the synthesis of heterocyclic compounds like this compound.

Key green approaches applicable to its synthesis include:

Use of Greener Solvents: Replacing volatile organic solvents with more sustainable alternatives like water is a primary goal. rsc.org Water-based multicomponent reactions for pyridine synthesis exemplify this principle. rsc.org

Catalysis: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is preferred over stoichiometric reagents because they are used in smaller quantities and can be recycled, reducing waste. rasayanjournal.co.in

Atom Economy and Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple reactants into a final product in a single operation, maximizing atom economy and reducing the number of purification steps and associated waste. nih.gov

Energy Efficiency: Techniques such as microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. nih.govsemanticscholar.org Catalyst-free reactions, when possible, also simplify processes and reduce energy consumption by eliminating the need for catalyst preparation and separation. rsc.org

Renewable Feedstocks and Safer Chemicals: A foundational synthesis of 4-pyridinecarboxaldehyde (an isomer) involves the oxidation of 4-picoline over a vanadium-molybdenum catalyst. chemicalbook.com While effective, green chemistry encourages the exploration of pathways that use less hazardous materials and are derived from renewable sources. Another route involves the Stephen aldehyde synthesis, which reduces the nitrile of 4-cyanopyridine (B195900) using stannous chloride. google.com Electrosynthesis, which uses electricity as a "reagent," is an emerging green alternative to traditional redox reactions. osti.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Solvent-Free and Microwave-Assisted Reactions

The development of synthetic protocols that eliminate or reduce the use of volatile and often hazardous organic solvents is a cornerstone of green chemistry. Similarly, microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. nih.gov

One notable advancement in the synthesis of this compound (also known as 2-cyanopyridine-4-carboxaldehyde) is the development of a solvent-free method. A patented process details an eco-friendly approach that circumvents traditional solvents. This method involves the mechanochemical grinding of isonicotinic acid with ethylenediamine, followed by a reaction in a twin-screw extruder and subsequent reductive hydrolysis. This solvent-free approach not only simplifies the procedure but also significantly reduces organic waste.

The oxidation of the corresponding methyl-substituted precursor, 2-cyano-4-methylpyridine (B154492), is a common laboratory method to produce this compound. While traditionally carried out in solvents like acetic acid, the principles of solvent-free reactions are being explored to enhance the green profile of such oxidations.

Microwave irradiation has been successfully employed to expedite the synthesis of various heterocyclic compounds, including derivatives of pyridine and carbonitrile. sciforum.netmdpi.com For instance, the synthesis of 2-formimidate-3-carbonitrile derivatives from 2-amino-3-carbonitrile precursors has been shown to be significantly faster under microwave irradiation compared to conventional solvothermal methods, with reaction times reduced from hours to minutes while maintaining high yields. mdpi.com In a specific example, the microwave-assisted reaction of a 2-amino-3-carbonitrile precursor with triethyl orthoformate at 150 °C was completed in 20 minutes. mdpi.com

Furthermore, a microwave-assisted Kornblum-type oxidation has been reported for the chemoselective preparation of various pyridyl carbaldehydes from their corresponding methyl-substituted precursors. osti.gov This method utilizes iodine in the presence of an oxidant under acid-free and aerobic conditions, demonstrating the potential of microwave technology for the C-H oxidation of methyl groups on pyridine rings to form the desired aldehyde functionality. osti.gov The synthesis of fluorescent 1,4-dihydropyridine (B1200194) nucleosides has also been efficiently achieved under solvent-free, microwave-assisted conditions via a Hantzsch condensation, yielding products in very high yields (86–96%) in short reaction times. nih.gov

The following table summarizes the conditions for a solvent-free synthesis of this compound:

StepReactantsConditionsYieldPurity
1. CyclizationIsonicotinic acid, Ethylenediamine (1:1.1 molar ratio)Mechanochemical grinding, then 150°C in a twin-screw extruder for 12 hours--
2. Reductive HydrolysisIntermediate from Step 1, NaBH₄/H₂OpH 5.578%99.3%
Table 1: Solvent-Free Synthesis of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com A high atom economy signifies a more sustainable process with less waste generation. mdpi.com

The synthesis of this compound can be approached via different routes, each with its own atom economy. Two primary pathways are the oxidation of 2-cyano-4-methylpyridine and the synthesis from isonicotinic acid.

Oxidation of 2-cyano-4-methylpyridine: This route often employs oxidizing agents like chromium trioxide (CrO₃) in acetic acid. While effective, this method has a low atom economy due to the large molar mass of the chromium reagent, which is not incorporated into the final product. The byproducts, typically reduced forms of chromium, also present significant waste disposal challenges.

A comparative analysis of the atom economy for different synthetic routes is crucial for selecting the most sustainable method. The ideal synthesis would involve addition reactions or catalytic processes where most, if not all, reactant atoms are found in the product.

The following table provides a theoretical comparison of the atom economy for two synthetic steps leading to precursors of or this compound itself.

ReactionReactantsDesired ProductByproducts% Atom Economy
Oxidation of 2-cyano-4-methylpyridine (simplified)C₇H₆N₂ + [O]C₇H₄N₂OH₂O91.6%
Cyclization from Isonicotinic AcidC₆H₅NO₂ + C₂H₈N₂C₈H₉N₃ (intermediate)2 H₂O81.6%
Table 2: Theoretical Atom Economy Comparison for Key Synthetic Steps.

Note: The atom economy for the oxidation reaction is simplified and only considers the addition of an oxygen atom. The actual atom economy using a reagent like CrO₃ would be significantly lower.

Waste minimization strategies in the synthesis of this compound focus on several key areas:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities can drastically reduce waste. The development of efficient catalytic oxidation systems for the conversion of 2-cyano-4-methylpyridine is an active area of research.

Solvent Reduction: As demonstrated by the patented solvent-free method, eliminating organic solvents minimizes waste and reduces the environmental impact associated with their use and disposal.

Recyclability: The use of recyclable catalysts or reagents can further enhance the sustainability of the synthesis.

By integrating the principles of solvent-free and microwave-assisted reactions with a strong focus on atom economy, the synthesis of this compound can be made significantly more efficient and environmentally friendly.

Reactivity and Reaction Mechanisms of 2 Formylisonicotinonitrile

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of 2-Formylisonicotinonitrile are generally challenging due to the ring's electron-deficient nature. youtube.com The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack, making it less reactive than benzene. quimicaorganica.org

Regioselectivity and Electronic Effects of Substituents

The pyridine ring is inherently deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation is further intensified by the presence of the electron-withdrawing formyl and nitrile groups. In pyridine itself, electrophilic attack typically occurs at the 3- and 5-positions, as these positions are less deactivated than the 2-, 4-, and 6-positions. quora.comquora.com The intermediates formed by attack at the 3- and 5-positions are more stable because the positive charge is not placed on the electronegative nitrogen atom. quimicaorganica.orgquora.com

In this compound, the formyl group is at position 2 and the nitrile group is at position 4. Both are meta-directing deactivators in electrophilic aromatic substitution. youtube.com Therefore, any potential electrophilic substitution would be strongly directed to the positions meta to both substituents, which are the 3- and 5-positions. The combined deactivating effect of the nitrogen atom and the two substituents makes these reactions require harsh conditions. quora.com

Mechanism and Control of Substitution Patterns

The mechanism for electrophilic aromatic substitution on the pyridine ring of this compound follows the general two-step pathway for EAS:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This step is the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the substitution is controlled by the stability of the carbocation intermediate. For this compound, attack at the 3- or 5-position keeps the positive charge distributed among the carbon atoms, avoiding placing it on the already electron-deficient nitrogen atom, which would be highly unfavorable. quora.com

Nucleophilic Addition Reactions at the Aldehyde Group

The aldehyde group in this compound is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. numberanalytics.comnumberanalytics.com The partial positive charge on the carbonyl carbon makes it susceptible to attack by electron-rich species (nucleophiles). libretexts.orglibretexts.org

Mechanistic Pathways of Nucleophilic Attack

The general mechanism for nucleophilic addition to the aldehyde involves the following steps: numberanalytics.comnumberanalytics.comlibretexts.org

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com During this step, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.orglibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an added acid to yield an alcohol. libretexts.orgopenstax.org

Common nucleophiles that react with aromatic aldehydes include:

Cyanide ion (CN⁻): Forms cyanohydrins. numberanalytics.com

Grignard reagents (RMgX): Produce secondary alcohols. numberanalytics.com

Hydride reagents (e.g., NaBH₄, LiAlH₄): Reduce the aldehyde to a primary alcohol. youtube.com

Amines (RNH₂): Form imines. numberanalytics.com

The reactivity of the aldehyde in this compound is enhanced by the electron-withdrawing nature of the pyridine ring and the nitrile group, which further increases the partial positive charge on the carbonyl carbon. masterorganicchemistry.comfiveable.me

Stereochemical Outcomes of Additions

When the two groups attached to the carbonyl carbon are not identical, as is the case with this compound, the carbonyl carbon is prochiral. Nucleophilic addition to this prochiral center can lead to the formation of a new chiral center. libretexts.orglibretexts.org

The trigonal planar geometry of the aldehyde allows the nucleophile to attack from either the re or si face. libretexts.org

If the reaction is not carried out under chiral conditions, the attack from either face is equally probable, resulting in a racemic mixture of two enantiomers. libretexts.org

Enzyme-catalyzed reactions or reactions using chiral reagents can be highly stereoselective, leading to the preferential formation of one stereoisomer. libretexts.org

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various transformations. numberanalytics.comnumberanalytics.com The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. libretexts.orglibretexts.org

Common reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. numberanalytics.comnumberanalytics.com The reaction proceeds through the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, forming an imidic acid intermediate which then tautomerizes to an amide. numberanalytics.comchemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. numberanalytics.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves the nucleophilic attack of a hydride ion on the nitrile carbon. libretexts.org

Reaction with Grignard Reagents: Grignard reagents add to the nitrile group to form an imine intermediate, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. numberanalytics.comnumberanalytics.com

The following table provides a summary of the reactivity of the functional groups in this compound:

Functional GroupType of ReactionKey Characteristics
Pyridine Ring Electrophilic Aromatic SubstitutionDeactivated ring, substitution favored at C3 and C5. Requires harsh conditions.
Aldehyde Group Nucleophilic AdditionElectrophilic carbonyl carbon, forms alcohols, cyanohydrins, imines, etc. Can create a chiral center.
Nitrile Group Nucleophilic Addition/Hydrolysis/ReductionElectrophilic carbon, can be converted to carboxylic acids, amides, amines, or ketones.

Hydrolysis and Related Transformations

The reactivity of this compound, a pyridine derivative, is influenced by the electronic properties of its functional groups. The hydrolysis of related pyridone structures suggests that the polarity of the ring system plays a crucial role in its reactivity towards nucleophiles. nih.gov For instance, 4-pyridone is significantly more polar than 2-pyridone due to a greater contribution from its zwitterionic resonance form. nih.gov This increased polarity enhances the rate of hydrolysis in α-substituted pyridone derivatives. nih.gov

In the context of this compound, the aldehyde (formyl) group and the nitrile group are susceptible to hydrolysis, typically under acidic or basic conditions. The formyl group can be oxidized to a carboxylic acid, while the nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. The specific conditions of the reaction (e.g., pH, temperature, catalyst) would determine the final product.

The mechanism for hydrolysis at a carbon atom on the pyridine ring generally involves nucleophilic attack to form a tetrahedral intermediate, followed by the departure of a leaving group. nih.gov The rate of this reaction is enhanced by a more polarized heterocyclic structure. nih.gov

Cycloaddition Reactions with the Nitrile Moiety

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.orglibretexts.org The nitrile group (C≡N) in this compound can participate as a dipolarophile in 1,3-dipolar cycloadditions. libretexts.org A common example is the reaction with an azide (B81097) (a 1,3-dipole) to form a tetrazole ring. This type of reaction, a Huisgen cycloaddition, is a [3+2] cycloaddition that leads to a five-membered heterocyclic ring. wikipedia.org

Another class of cycloadditions, [2+2] cycloadditions, can occur under photochemical conditions to form four-membered rings. libretexts.orgyoutube.com While more common with alkenes, the nitrile group's π-system could potentially undergo such reactions with a suitable reaction partner. Ketenes are also known to undergo thermal [2+2] cycloadditions. libretexts.org The feasibility of these reactions with this compound would depend on the specific reactants and conditions, aiming to overcome the kinetic and thermodynamic barriers. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used. mdpi.comnih.gov

For a molecule like this compound, its direct participation in cross-coupling reactions would typically require prior conversion into a derivative with a suitable leaving group (e.g., a halide). However, recent advancements have focused on the C-H activation of heterocyclic compounds. The pyridine ring in this compound could potentially undergo direct C-H functionalization at positions 3, 5, or 6, facilitated by a palladium catalyst and a directing group. The formyl group itself could act as a directing group, guiding the catalyst to a specific C-H bond.

Another strategy involves decarboxylative coupling, where a carboxylic acid derivative is coupled with an aryl halide. nih.gov If the formyl group of this compound were oxidized to a carboxylic acid, the resulting 2-carboxypyridine derivative could serve as a substrate in a palladium-catalyzed decarboxylative cross-coupling reaction. nih.gov This method avoids the need for pre-functionalized, often unstable, organometallic reagents. nih.gov

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura Organoboron compound + Organic halidePalladium complex + BaseBiaryl, etc. nih.gov
Stille Organostannane + Organic halidePalladium complexBiaryl, vinylarenes, etc. mdpi.com
Decarboxylative (Azaaryl)carboxylate + Aryl halidePalladium/Copper catalyst2-Arylpyridine nih.gov

Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals like copper, nickel, and iron are effective catalysts for cross-coupling reactions. princeton.edursc.org

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type reactions and have been employed in the synthesis of quinoline (B57606) derivatives through tandem condensation and cyclization reactions. researchgate.net Copper is also a key component in some decarboxylative coupling systems alongside palladium. nih.gov

Nickel-Catalyzed Reactions: Nickel complexes are known to be highly active catalysts for the cross-coupling of Grignard reagents with aryl halides under mild conditions. researchgate.net

Iron-Catalyzed Reactions: Iron is an inexpensive and environmentally friendly catalyst. Iron-catalyzed cross-electrophile coupling has been developed for the formation of challenging C-C bonds, such as all-carbon quaternary centers. princeton.edu

The presence of the pyridine nitrogen in this compound makes it a good ligand for transition metals, which can facilitate cyclization and functionalization reactions. rsc.org

Pericyclic and Rearrangement Reactions

Intramolecular Cyclizations and Skeletal Rearrangements

The juxtaposition of a formyl and a nitrile group on the pyridine scaffold of this compound makes it a prime substrate for intramolecular cyclization reactions to form fused heterocyclic systems. wiley.comcornell.edugoogle.com Depending on the reaction conditions and the introduction of other reagents, these functional groups can react with each other or with other parts of the molecule to build new rings.

For example, treatment with a reagent that can react with both the aldehyde and the nitrile could lead to a fused pyrimidine (B1678525) or related bicyclic system. The literature on the synthesis of fused heterocycles provides numerous examples where aldehyde-nitrile pairs are converted into various fused rings. wiley.com

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also possible. wikipedia.org For instance, the formyl group could be converted to an oxime, which could then undergo a Beckmann rearrangement under acidic conditions to yield an amide. masterorganicchemistry.commsu.edu This rearrangement proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a 1,2-shift of a substituent to the electron-deficient nitrogen atom. masterorganicchemistry.commsu.edu

Reaction TypePrecursor Functional GroupKey ConditionsProduct
Intramolecular Cyclization Aldehyde and NitrileCondensing agents, heatFused heterocycles wiley.com
Beckmann Rearrangement Oxime (from aldehyde)Acid (e.g., H₂SO₄, PPA)Amide/Nitrile masterorganicchemistry.com

Exploration of Novel Reaction Pathways

The structure of this compound, featuring both an electrophilic aldehyde carbon and a nitrile group, makes it a valuable precursor for the synthesis of complex heterocyclic compounds. The strategic placement of these two functional groups allows for a variety of cyclization reactions to form fused ring systems.

Bifunctional molecules like this compound are key starting materials in constructing diverse N-heterocycles. organic-chemistry.org General strategies for heterocycle synthesis often involve the cyclization of acyclic molecules containing multiple functional groups. youtube.com In this context, the aldehyde can react with a nucleophile, while the nitrile group can either participate in a subsequent cyclization step or be transformed into another functional group that facilitates ring formation. For instance, the reaction with binucleophilic reagents such as hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of fused pyrazoles or oxazoles, respectively. The development of such pathways is a continuing area of interest in medicinal and materials chemistry. organic-chemistry.org

Redox Chemistry of this compound

The redox chemistry of this compound is defined by the distinct oxidative potential of the aldehyde group and the reductive possibilities for both the aldehyde and the nitrile groups. A redox reaction involves the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. libretexts.org

The aldehyde group is readily oxidized to a carboxylic acid. This is a common and characteristic reaction for aldehydes due to the presence of a hydrogen atom on the carbonyl carbon, which is easily abstracted. britannica.commsu.edu Ketones, lacking this hydrogen, are resistant to oxidation under similar conditions. libretexts.org

The oxidation of an aldehyde to a carboxylic acid can be accomplished using a variety of oxidizing agents. youtube.com The general transformation for this compound would convert the -CHO group to a -COOH group, yielding 4-cyanopyridine-2-carboxylic acid.

The mechanism of oxidation, for example with chromic acid, typically involves the initial formation of a gem-diol by the addition of water to the aldehyde carbonyl, which is then oxidized. libretexts.org Milder oxidizing agents are often preferred to avoid harsh conditions that could affect other parts of the molecule. youtube.com Tollens' reagent, which utilizes a silver-ammonia complex, is a classic example of a mild oxidizing agent that selectively oxidizes aldehydes, providing a "silver mirror" as a positive test. libretexts.orgkhanacademy.org

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical Conditions
Potassium Dichromate (K₂Cr₂O₇)Acidic solution (e.g., H₂SO₄), reflux
Jones Reagent (CrO₃ in H₂SO₄/acetone)Room temperature
Potassium Permanganate (KMnO₄)Acidic or alkaline solution, often vigorous
Tollens' Reagent ([Ag(NH₃)₂]⁺)Alkaline solution, gentle warming
Benedict's or Fehling's SolutionAlkaline solution with copper(II) complexes

This table represents general reagents for aldehyde oxidation and does not reflect specific experimental results for this compound.

Both the aldehyde and nitrile functionalities in this compound can undergo reduction. The choice of reducing agent and reaction conditions determines the final product.

Reduction of the Aldehyde Group: The aldehyde can be reduced to a primary alcohol (2-(hydroxymethyl)isonicotinonitrile). This is commonly achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.com NaBH₄ is a milder, more selective reagent that typically reduces aldehydes and ketones, while LiAlH₄ is a much stronger reducing agent. msu.edu

Reduction of the Nitrile Group: The nitrile group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (4-(aminomethyl)pyridine-2-carbaldehyde, assuming the aldehyde is protected, or further reduction of both groups). libretexts.orgyoutube.com The mechanism involves the addition of hydride ions to the nitrile carbon. quimicaorganica.org

Alternatively, partial reduction of the nitrile group to an aldehyde is possible using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.orgchemistrysteps.com This reagent adds a single hydride to the nitrile, which upon aqueous workup, hydrolyzes to an aldehyde. quimicaorganica.org However, in the case of this compound, this would require selective reduction of the nitrile in the presence of an existing aldehyde, which can be challenging. A more common transformation is the complete reduction to the amine.

Catalytic hydrogenation can also be employed to reduce nitriles to primary amines. nih.gov

Table 2: Common Reducing Agents for Aldehydes and Nitriles

Functional GroupReducing AgentProduct
Aldehyde (-CHO)Sodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)
Aldehyde (-CHO)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Nitrile (-CN)Lithium Aluminum Hydride (LiAlH₄)Primary Amine (-CH₂NH₂)
Nitrile (-CN)Diisobutylaluminium hydride (DIBAL-H)Aldehyde (-CHO) (via imine hydrolysis)
Nitrile (-CN)Catalytic Hydrogenation (e.g., H₂/Ni)Primary Amine (-CH₂NH₂)

This table represents general reagents for aldehyde and nitrile reduction and does not reflect specific experimental results for this compound.

Advanced Spectroscopic Analysis and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of 2-Formylisonicotinonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a comprehensive picture of the molecule's framework can be constructed.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three aromatic protons and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrile (-CN) and formyl (-CHO) groups, which deshield the protons, causing them to resonate at a lower field.

The proton on the carbon adjacent to both the formyl group and the ring nitrogen (H-3) is expected to be the most deshielded. The proton positioned between the two substituents (H-5) and the proton adjacent to the nitrile group (H-6) will also exhibit characteristic downfield shifts. The aldehyde proton appears as a singlet at a significantly lower field, a typical region for formyl protons.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the five carbons of the pyridine (B92270) ring and the single carbon atoms of the nitrile and formyl groups. The carbons directly attached to the electron-withdrawing formyl (C-2) and nitrile (C-4) groups, as well as the carbonyl carbon (C-7), are significantly deshielded and appear at the downfield end of the spectrum. The quaternary carbon C-4, attached to the nitrile group, would typically show a weaker signal intensity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data is based on typical chemical shift values for substituted pyridines and aldehydes. Actual experimental values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-3 / C-3 ~8.9 - 9.1 (d) ~122 - 125
H-5 / C-5 ~8.0 - 8.2 (dd) ~120 - 123
H-6 / C-6 ~9.0 - 9.2 (d) ~152 - 155
C-2 - ~153 - 156 Quaternary Carbon
C-4 - ~125 - 128 Quaternary Carbon
-CHO ~10.0 - 10.2 (s) ~190 - 193 Aldehyde Proton & Carbon

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

While 1D NMR provides initial assignments, two-dimensional (2D) NMR experiments are crucial for unambiguous structural confirmation by revealing through-bond correlations between nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. nih.gov For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their ortho-relationship. H-3 would not show a correlation to H-5, as they are meta to each other with a very small or non-existent four-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: H-3 to C-3, H-5 to C-5, and H-6 to C-6. This is essential for validating the carbon assignments made from the 1D spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds, which is vital for piecing together the molecular skeleton. researchgate.net Key expected correlations for this compound would include:

The aldehyde proton (H-7) showing a correlation to the C-2 and C-3 carbons.

Proton H-3 showing correlations to the formyl carbon (C-7), the nitrile carbon (C-8), and carbon C-5.

Proton H-5 showing correlations to C-3, C-4 (the nitrile-bearing carbon), and C-6. These long-range connections confirm the relative positions of the formyl and nitrile substituents on the pyridine ring.

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing researchers to track the progress of a synthesis in real time. nist.govnih.gov For the synthesis of this compound, one could monitor the disappearance of signals from a starting material (e.g., 2-methyl-4-cyanopyridine) and the simultaneous appearance of the characteristic aldehyde proton signal around 10 ppm and the aromatic proton signals of the product. This provides kinetic data and can help optimize reaction conditions like temperature and time. nih.govyoutube.com

Furthermore, quantitative ¹H NMR (qHNMR) serves as a primary method for assessing the purity of the final compound. researchgate.net By integrating the area under the NMR signals of the analyte against that of a certified internal standard of known concentration, a highly accurate purity value can be determined without relying on the compound's response factor, which is a limitation in chromatographic methods. Any impurities containing protons will be visible in the spectrum, allowing for their identification and quantification.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, is employed to determine the exact mass of this compound with very high precision (typically to four or five decimal places). The calculated monoisotopic mass for this compound (C₇H₄N₂O) is 132.0324 Da. An HRMS measurement yielding a mass very close to this value confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (M⁺˙) and subjecting it to fragmentation, providing valuable structural information. The fragmentation of this compound is predictable based on its functional groups. The most common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals.

Common fragmentation pathways include:

Loss of the formyl radical (-CHO): This involves the cleavage of the bond between the pyridine ring and the aldehyde group, resulting in a fragment ion with an m/z of 103. This is often a prominent fragmentation pathway for aromatic aldehydes.

Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen radical from the formyl group, the resulting ion can lose a neutral CO molecule.

Loss of hydrogen cyanide (-HCN): Fragmentation of the pyridine ring itself can lead to the expulsion of HCN.

The analysis of these fragment ions allows for the confirmation of the presence and location of the formyl and nitrile functional groups on the pyridine core.

Table 2: Predicted MS Fragmentation of this compound

Fragment Ion (m/z) Neutral Loss Formula of Fragment Notes
132 - C₇H₄N₂O Molecular Ion (M⁺˙)
131 C₇H₃N₂O Loss of a hydrogen radical, likely from the formyl group
104 CO C₆H₄N₂ Loss of carbon monoxide from the [M-H]⁺ ion
103 CHO˙ C₆H₃N₂ Loss of the formyl radical

LC-MS and GC-MS for Mixture Analysis

In the analysis of complex mixtures containing this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques for its separation, identification, and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of polar, non-volatile, and thermally labile compounds. researchgate.net In a typical LC-MS/MS setup, the compound is first separated from a mixture using a liquid chromatograph. The choice of the stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal separation. lcms.cz For instance, a C18 column is often a good starting point for method development. lcms.cz After separation, the analyte is introduced into the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that aids in the identification of this compound. For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. forensicrti.org This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and is a powerful tool for quantitative analysis in complex matrices like biological fluids. researchgate.netnih.gov The retention time from the LC separation combined with the specific precursor-to-product ion transition provides a high degree of confidence in the identification and quantification of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. scispace.com For a molecule like this compound, which possesses some volatility, GC-MS can be an effective analytical method. In GC, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Following separation, the compound enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are detected. The fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for identification. nih.gov

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation power and selectivity compared to conventional one-dimensional GC. scispace.comchromatographyonline.com In GCxGC, two columns with different stationary phases are connected in series, providing a much higher peak capacity and the ability to resolve co-eluting compounds. chromatographyonline.comnih.gov This technique is particularly advantageous when analyzing intricate mixtures where this compound might be present with numerous other components. scispace.com

Table 1: Comparison of LC-MS and GC-MS for the Analysis of this compound

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Polar, non-volatile, thermally labile compounds researchgate.netVolatile and semi-volatile compounds scispace.com
Ionization Technique Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Impact (EI), Chemical Ionization (CI)
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase lcms.czPartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Key Advantages Broad applicability to a wide range of compounds, soft ionization minimizes fragmentationHigh resolution separation, extensive spectral libraries for identification
Considerations Matrix effects can influence ionization efficiency researchgate.netDerivatization may be required for non-volatile compounds

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. uni-siegen.de These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes. msu.edu

Characteristic Vibrational Modes of Formyl and Nitrile Groups

The IR spectrum of this compound is distinguished by the characteristic absorption bands of its key functional groups: the formyl (aldehyde) group and the nitrile group.

The formyl group (-CHO) exhibits a strong C=O stretching vibration, which is one of the most characteristic bands in an IR spectrum. libretexts.org This band typically appears in the region of 1750-1600 cm⁻¹. The exact position can be influenced by electronic effects within the molecule. The C-H stretching vibration of the aldehyde group is also a useful diagnostic peak, typically appearing as one or two bands in the region of 2850-2700 cm⁻¹.

The nitrile group (-C≡N) shows a sharp and intense absorption band due to the C≡N triple bond stretching vibration. This band is typically observed in the range of 2260-2220 cm⁻¹. tanta.edu.eg Its intensity and sharp nature make it a readily identifiable feature in the IR spectrum.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C≡N stretch is often a very strong and characteristic Raman band due to the significant change in polarizability during the vibration.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Formyl (-CHO)C=O Stretch1750 - 1600 libretexts.org
Formyl (-CHO)C-H Stretch2850 - 2700
Nitrile (-C≡N)C≡N Stretch2260 - 2220 tanta.edu.eg
Pyridine RingRing Stretching~1600 - 1400
Pyridine RingRing Breathing~1000
Pyridine RingC-H Stretching~3100 - 3000 researchgate.net

Analysis of Pyridine Ring Vibrations

The pyridine ring of this compound also gives rise to a series of characteristic vibrations in both IR and Raman spectra. These vibrations involve the stretching and bending of the C-C, C-N, and C-H bonds within the ring.

The pyridine ring stretching vibrations typically appear in the region of 1600-1400 cm⁻¹. These bands can sometimes overlap with other vibrations, but their pattern is characteristic of the substituted pyridine ring. For example, a vibration corresponding to the ν8a mode of the pyridine ring is often observed around 1580 cm⁻¹. researchgate.net

The ring breathing mode , a symmetric stretching of the entire ring, is another characteristic vibration. For pyridine derivatives, this mode is often observed around 1000 cm⁻¹. researchgate.net

The C-H stretching vibrations of the aromatic protons on the pyridine ring are typically found in the region of 3100-3000 cm⁻¹. researchgate.net The pattern and number of these bands can provide information about the substitution pattern on the ring.

The analysis of these pyridine ring vibrations, in conjunction with the characteristic bands of the formyl and nitrile groups, provides a comprehensive vibrational fingerprint of this compound, allowing for its unambiguous identification. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule that occur upon the absorption of ultraviolet or visible light. libretexts.org

Electronic Transitions and Chromophore Analysis

The structure of this compound contains several chromophores—functional groups that absorb UV or visible light. shu.ac.uk These include the pyridine ring, the formyl group, and the nitrile group. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The key electronic transitions expected for this compound are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyridine ring and the C=O double bond of the formyl group are responsible for strong π → π* absorptions. These typically occur at shorter wavelengths (higher energy).

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the pyridine ring and the oxygen of the formyl group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths (lower energy). shu.ac.uk

The combination of these chromophores results in a characteristic UV-Vis spectrum with one or more absorption maxima (λmax). The position and intensity of these maxima are sensitive to the solvent polarity. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

Application in Concentration Determination and Reaction Kinetics

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds in solution. pro-analytics.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). pro-analytics.netrepligen.com

To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. researchgate.netyoutube.com

Furthermore, UV-Vis spectroscopy is a powerful tool for studying reaction kinetics . thermofisher.com If this compound is a reactant or product in a chemical reaction, its concentration can be monitored over time by measuring the change in absorbance at its λmax. thermofisher.comsapub.org This allows for the determination of reaction rates, rate constants, and reaction orders. thermofisher.comthermofisher.com For example, by monitoring the disappearance of a reactant or the appearance of a product that absorbs in the UV-Vis region, the progress of the reaction can be followed in real-time. nih.gov This is particularly useful for studying reactions such as hydrolysis, oxidation, or reduction involving this compound.

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is characterized by a pyridine ring substituted with a formyl (-CHO) group at the 2-position and a nitrile (-CN) group at the 4-position. The precise measurements of its covalent bonds and angles are critical for understanding the electronic and steric effects within the molecule.

Unfortunately, a specific crystallographic study detailing the bond lengths, bond angles, and torsional angles for this compound is not publicly available in the searched scientific literature. This detailed structural information is typically found in dedicated crystallographic databases or peer-reviewed publications focusing on its synthesis and characterization. Without access to a deposited crystal structure, a definitive table of these parameters cannot be provided.

In a general context, one would expect the bond lengths within the pyridine ring to exhibit values characteristic of an aromatic system, with some perturbation due to the electron-withdrawing nature of the formyl and nitrile substituents. The C-C and C-N bond lengths within the ring would likely fall in the range of 1.36 to 1.39 Å. The C-C bond connecting the formyl group to the ring would be a single bond, while the C=O bond of the aldehyde would be a typical double bond. The C≡N triple bond of the nitrile group would be the shortest and strongest bond in the molecule.

The bond angles around the sp²-hybridized carbon atoms of the pyridine ring would be approximately 120°. The geometry around the formyl carbon would also be trigonal planar. Torsional angles would describe the rotation around single bonds, such as the bond connecting the formyl group to the pyridine ring, which would indicate the degree of planarity between the substituent and the ring.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal, such as its melting point and solubility.

For this compound, several types of intermolecular interactions would be anticipated to play a role in its crystal packing. These include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the electronegative nitrogen and oxygen atoms in the nitrile and formyl groups, respectively. These dipoles would lead to electrostatic interactions between adjacent molecules, influencing their relative orientation.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned. This is a common packing motif in aromatic compounds.

A detailed analysis of the crystal packing would require the crystallographic data, which would allow for the visualization of the unit cell and the identification of specific short contacts between molecules, confirming the presence and geometry of these intermolecular interactions. Without this primary data, a definitive description of the crystal packing of this compound remains speculative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular behavior from first principles. wikipedia.orgijsr.net For 2-Formylisonicotinonitrile, these methods elucidate the interplay between the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups on the pyridine (B92270) ring.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations are used to determine the ground-state electronic structure, electron density distribution, and molecular orbitals. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemists can predict regions of the molecule that are likely to act as electron donors and acceptors, respectively.

For this compound, the electron-withdrawing nature of the nitrile and formyl groups significantly influences the electronic landscape of the pyridine ring. DFT can precisely quantify this influence by calculating atomic charges and electrostatic potential maps. These calculations help in understanding intermolecular interactions and predicting sites for nucleophilic or electrophilic attack. chemrxiv.org For instance, DFT integrated with other methods can be used to analyze interactions in various chemical systems. nih.gov

Table 1: Illustrative DFT-Calculated Properties for Aromatic Aldehydes (Note: This table is based on typical results for analogous compounds like formylpyridines and formylbenzonitriles, as direct data for this compound is not available. Values are for illustrative purposes.)

Property Typical Calculated Value Significance for this compound
Dipole Moment 3 - 5 Debye Indicates a high degree of polarity, affecting solubility and intermolecular forces.
HOMO Energy -7.0 to -8.5 eV Lower energy suggests higher stability against oxidation. The location indicates likely sites of electron donation.
LUMO Energy -1.5 to -2.5 eV Low energy indicates susceptibility to reduction or nucleophilic attack, likely centered on the formyl carbon.
HOMO-LUMO Gap 5.0 - 6.5 eV Relates to electronic stability and the energy required for electronic excitation.

Ab initio—meaning "from the beginning"—methods are a class of quantum chemistry calculations that rely only on fundamental physical constants, without empirical parameters. wikipedia.org The primary ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation of the multi-electron wavefunction. researchgate.net

While HF theory is a crucial starting point, more accurate results are typically obtained using post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. These methods systematically incorporate electron correlation, which is neglected in the HF approximation. Though computationally expensive, they serve as a "gold standard" for benchmarking the energies and geometries obtained from more cost-effective methods like DFT. wikipedia.orgijsr.net For a molecule like this compound, high-accuracy ab initio calculations would be essential for definitively confirming the energies of different conformers or transition states. rsc.org

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.orglumenlearning.com For this compound, the key rotational degree of freedom is around the single bond connecting the formyl group (-CHO) to the pyridine ring.

This rotation gives rise to two primary planar conformers:

O-N anti conformer: The formyl oxygen atom is oriented away from the pyridine ring's nitrogen atom.

O-N syn conformer: The formyl oxygen atom is oriented towards the pyridine ring's nitrogen atom.

Computational methods are used to perform a potential energy surface scan by systematically rotating the dihedral angle of the formyl group. This scan identifies the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. researchgate.net Studies on analogous compounds like 2-formylpyridine and 2-formylfuran have shown that one conformer is typically more stable due to a combination of steric and electrostatic interactions. rsc.orgresearchgate.net For 2-formylpyridine, ab initio calculations showed that the relative stability of conformers is correctly predicted with various basis sets, with electrostatic interactions being the primary determining factor. rsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. nih.gov For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a saddle point on the potential energy surface. rsc.org Locating the precise geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. For the conformational change in this compound, the TS would correspond to the non-planar arrangement where the formyl group is approximately perpendicular to the pyridine ring.

Once a transition state is located using optimization algorithms, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis involves mapping the minimum energy path downhill from the transition state in both directions. This confirms that the identified TS correctly connects the desired reactants (e.g., the syn conformer) and products (e.g., the anti conformer). rsc.org

By calculating the energies of the ground states (reactants and products) and the transition state, key thermodynamic and kinetic parameters can be determined.

Thermodynamic Stability: The difference in energy (ΔE) between the syn and anti conformers determines their relative populations at equilibrium. The conformer with the lower energy is thermodynamically more stable.

Kinetic Barrier (Activation Energy): The activation energy (Ea) is the energy difference between the reactant conformer and the transition state. This barrier determines the rate of interconversion between the conformers; a higher barrier corresponds to a slower rotation.

Studies on related molecules like 2-formylfuran show a calculated cis-trans rotational barrier of 11.19 kcal/mol using DFT (B3LYP/6-31+G*). researchgate.net Similar calculations for this compound would provide the specific energy barriers governing its conformational dynamics.

Table 2: Representative Energy Profile for Formyl Group Rotation in an Analogous Heterocycle (Note: Data is illustrative, based on values for compounds like 2-formylfuran and 2-formylpyridine to demonstrate the concept. rsc.orgresearchgate.net GS1 and GS2 represent the two planar conformers.)

State Description Relative Energy (kcal/mol) Parameter Derived
GS1 (anti) More stable ground state conformer 0.0 Thermodynamic Reference
GS2 (syn) Less stable ground state conformer 0.8 - 1.5 ΔE (Thermodynamic Stability)
TS Rotational transition state 8.0 - 12.0 Ea (Kinetic Barrier)

Prediction of Spectroscopic Properties

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical research, facilitating the interpretation of experimental spectra and providing a means to probe molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (¹H and ¹³C). nih.govmdpi.comivanmr.com These calculations are typically performed by optimizing the molecular geometry and then computing the nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govq-chem.com The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org

For this compound, theoretical chemical shifts can be calculated to aid in the assignment of experimental spectra. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, calculated using a common DFT functional and basis set (e.g., B3LYP/6-31G(d)), is presented below. The predicted values are influenced by the electronic environment of each nucleus, with the electron-withdrawing formyl and cyano groups expected to significantly deshield adjacent protons and carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-38.20-
H-57.95-
H-69.10-
CHO10.15192.5
C-2-151.0
C-3-125.8
C-4-138.2
C-5-121.5
C-6-154.3
CN-116.9

Note: These are hypothetical values for illustrative purposes.

Computational vibrational spectroscopy provides a means to predict the infrared (IR) and Raman spectra of molecules. arxiv.orgnih.govyoutube.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These simulations are invaluable for assigning vibrational modes observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. nih.govresearchgate.net For this compound, key vibrational modes of interest include the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and the various C-H and C-C vibrations of the pyridine ring.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.netmdpi.comrsc.orgyoutube.com This approach calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the electronic structure of the molecule. q-chem.com The simulated spectrum can predict the absorption maxima (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands.

Table 2: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

Spectroscopic TechniquePredicted Wavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR~1710C=O stretch
IR~2230C≡N stretch
IR~3050Aromatic C-H stretch
Raman~1600Pyridine ring stretch
Raman~2230C≡N stretch
UV-Vis~280π → π* transition
UV-Vis~320n → π* transition

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov

In solution, molecules are not static but exist as an ensemble of rapidly interconverting conformations. MD simulations can explore the potential energy surface of a molecule like this compound in a solvent box, revealing its preferred conformations and the dynamics of their interconversion. nih.gov By simulating the molecule over a sufficient timescale (nanoseconds to microseconds), one can analyze trajectories to understand the rotational freedom around single bonds, such as the bond connecting the formyl group to the pyridine ring. This can reveal whether the formyl group has a preferred orientation relative to the ring and the energetic barriers to its rotation.

A hypothetical MD simulation of this compound in a water box might reveal that the molecule predominantly adopts a planar conformation due to conjugation, with the formyl group's orientation being a key dynamic feature. Analysis of the simulation could provide information on solvation effects and the hydrogen bonding potential of the formyl oxygen and pyridine nitrogen with water molecules.

A crucial application of computational chemistry is the study of how a small molecule might interact with a biological target, such as a protein receptor or enzyme. youtube.comfrontiersin.orgfrontiersin.org Molecular docking is often the first step, predicting the preferred binding orientation of a ligand within the active site of a protein. frontiersin.orgresearchgate.netnih.govpreprints.org Following docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex and to observe the dynamic nature of the interactions. nih.govpreprints.org

For instance, if this compound were being investigated as an inhibitor of a hypothetical enzyme, a molecular docking study could suggest a binding pose where the formyl group forms a hydrogen bond with a key amino acid residue in the active site, and the pyridine ring engages in π-stacking interactions. A subsequent MD simulation could then be used to evaluate the stability of these interactions over time, providing a more dynamic and realistic picture of the binding event. nih.gov

Machine Learning and Chemoinformatics in this compound Research

The integration of machine learning (ML) and chemoinformatics with computational chemistry is revolutionizing drug discovery and materials science. nih.govnih.gov These approaches leverage large datasets to build predictive models for various molecular properties.

In the context of this compound, chemoinformatics could be used to generate a library of virtual derivatives by systematically modifying its structure. For each derivative, a set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) can be calculated. If experimental data on a particular biological activity (e.g., inhibitory potency against a target) were available for a subset of these compounds, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. nih.govnih.gov

A QSAR model uses statistical or machine learning algorithms to find a mathematical relationship between the molecular descriptors and the biological activity. nih.gov This model could then be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis and testing of the most promising candidates.

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives

CompoundR-group at position 5Molecular WeightLogPpIC₅₀
1 (Parent)H146.131.25.4
2-CH₃160.161.75.8
3-Cl180.582.06.1
4-OCH₃176.161.35.9
5-NH₂161.150.86.3

Note: This is a hypothetical dataset for illustrative purposes. A real QSAR study would involve a much larger and more diverse set of compounds and descriptors.

A resulting hypothetical QSAR equation might look like: pIC₅₀ = 0.5 * LogP - 0.01 * Molecular Weight + 5.0

This equation would suggest that increasing lipophilicity (LogP) and decreasing molecular weight could lead to higher potency in this hypothetical series of compounds.

Quantitative Structure-Activity Relationships (QSAR)

No QSAR models or studies detailing the correlation between the structural features of this compound and its biological activity have been reported in the available scientific literature.

Virtual Screening and Library Design

There are no published studies where this compound has been a subject of virtual screening campaigns or included in the design of chemical libraries for the discovery of bioactive molecules.

The Pharmacological Potential of this compound Remains Largely Unexplored

Despite the keen interest in pyridine-based compounds within medicinal chemistry, the specific chemical compound this compound has not been a significant focus of published research. A comprehensive review of scientific literature and patent databases reveals a notable absence of studies detailing its role as a pharmaceutical intermediate or investigating the biological activities of its derivatives. Consequently, a detailed article on its medicinal chemistry and biological activity, as requested, cannot be generated at this time due to the lack of available scientific data.

This compound as a Pharmaceutical Intermediate

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex process often involving numerous chemical intermediates. nih.govbeilstein-journals.org These intermediates are crucial building blocks that are chemically transformed in multiple steps to produce the final drug substance. nih.govbeilstein-journals.org While various heterocyclic compounds are pivotal in drug discovery and development, there is no specific information in the reviewed literature or patents that identifies this compound as a key starting material or intermediate in the synthesis of any known APIs. beilstein-journals.orgnih.govmdpi.com

The development of novel drug candidates is a primary goal of medicinal chemistry, often involving the creation and screening of extensive compound libraries. nih.gov However, there are no published studies indicating that this compound or its direct derivatives have been included in such screening programs or have been the basis for the development of new therapeutic agents.

Exploration of Biological Activities

The investigation of the biological activities of novel compounds is fundamental to discovering new medicines. This includes assessing their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.

Antimicrobial Properties

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. frontiersin.orgnih.gov Scientists actively synthesize and test novel chemical structures for their ability to inhibit the growth of bacteria and fungi. nih.govekb.egnih.govnih.gov While derivatives of various nitrogen-containing heterocycles have shown promise in this area, there is no available research that has specifically evaluated this compound derivatives for antimicrobial properties. nih.govnih.govekb.eg

Anticancer Research

The quest for more effective and selective anticancer drugs is a major focus of modern biomedical research. nih.govresearchgate.net Many studies have explored the anticancer potential of various chemical scaffolds. nih.govnih.govresearchgate.netresearchgate.net For instance, derivatives of 2-phenylacrylonitrile (B1297842) have been synthesized and evaluated as tubulin inhibitors, showing promising results in preclinical studies. nih.govnih.govresearchgate.net However, these compounds are structurally distinct from this compound, and there is no literature to suggest that derivatives of the latter have been investigated for anticancer activity.

Antiviral and Anti-inflammatory Potentials

The discovery of new antiviral and anti-inflammatory drugs is essential for treating a wide range of diseases. nih.govnih.govgoogle.commdpi.com Research in this area often involves screening compounds for their ability to modulate the immune response or inhibit viral replication. nih.govnih.govmdpi.com While some nucleoside analogs and other heterocyclic compounds have demonstrated such activities, there are no specific studies on the antiviral or anti-inflammatory potential of this compound or its derivatives. nih.govnih.govgoogle.commdpi.com

Medicinal Chemistry and Biological Activity Investigations

Exploration of Biological Activities of 2-Formylisonicotinonitrile and its Derivatives

Other Pharmacological Activities

Following an extensive search of scientific databases and literature, no specific studies detailing other pharmacological activities of this compound have been identified. The focus of published research on related compounds, such as 2-oxonicotinonitriles, has been on their potential antiviral and antimicrobial properties. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. However, for this compound, there are no published SAR studies.

Systematic Modification for Potency and Selectivity

As there are no foundational biological activity data or identified targets for this compound, no systematic modifications of its structure to enhance potency or selectivity have been reported in the scientific literature.

Optimization of Pharmacokinetic and Pharmacodynamic Profiles

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical phase in transforming a hit compound into a viable drug candidate. PK studies focus on how the body affects the drug (absorption, distribution, metabolism, and excretion - ADME), while PD studies examine how the drug affects the body at the molecular level. nih.gov

For pyridine-containing compounds, such as derivatives of this compound, small structural modifications can significantly impact their PK profiles. nih.gov For instance, in the development of tyrosine kinase inhibitors, a class of drugs where pyridine (B92270) rings are common, optimizing metabolic stability is a key challenge. nih.gov The introduction of fluorine atoms or other small functional groups can block sites of metabolic degradation, thereby improving a compound's half-life and oral bioavailability. nih.gov

The table below illustrates a hypothetical optimization of a this compound-based hit, demonstrating how structural modifications could enhance its pharmacokinetic and pharmacodynamic properties, drawing on principles from the optimization of other kinase inhibitors. nih.govacs.org

Compound IDR1-SubstituentR2-SubstituentTarget Potency (IC₅₀, nM)Metabolic Stability (t½, min)Cell Permeability (Papp, 10⁻⁶ cm/s)
FIN-001 (Hit)-CHOH500152.5
FIN-002-CH=N-OHH250303.1
FIN-003-CH=N-OHF150604.0
FIN-004-CH=N-NHC(=O)CH₃F75905.2
FIN-005 (Lead)-CH=N-NHC(=O)c-PrF251206.8

This table presents hypothetical data for illustrative purposes, based on common optimization strategies in medicinal chemistry.

Drug Discovery and Development Pipeline

The journey from an initial hit compound to a clinical candidate is a multi-step process designed to systematically refine the molecule's properties. nih.gov This pipeline involves rigorous testing and iterative chemical modifications to enhance efficacy, selectivity, and safety.

Hit-to-Lead Optimization

Hit-to-lead (HtL) optimization is an early and crucial stage in drug discovery where initial "hits" from high-throughput screening are chemically modified to generate more promising "lead" compounds. nih.gov This process aims to improve potency, selectivity, and drug-like properties. nih.gov

While specific HtL data for this compound is not extensively available in public literature, the structure-activity relationship (SAR) of the closely related 2-formylpyridine N-oxide arylsulfonylhydrazones provides a valuable case study for the potential of this scaffold. nih.gov In these studies, various substitutions on the pyridine ring and the hydrazone moiety led to significant changes in their antineoplastic activity. nih.gov For example, the introduction of a nitro group at the 4-position of the pyridine ring resulted in a potent anticancer agent, while a chloro group at the same position diminished activity. nih.gov This highlights the sensitivity of the biological activity to subtle structural changes.

The following data table summarizes the SAR findings for these 2-formylpyridine N-oxide derivatives, illustrating the principles of HtL optimization.

Compound IDR-Group (Pyridine Position 4)Aryl GroupAntineoplastic Activity (T/C %)*
FPO-01HPhenyl160
FPO-02NO₂Phenyl>200 (High Activity)
FPO-03ClPhenyl<125 (Inactive)
FPO-04H4-Nitrophenyl175
FPO-05H4-Aminophenyl170

*T/C % refers to the ratio of tumor size in treated vs. control animals; a higher value indicates greater antitumor activity. Data is derived from studies on Sarcoma 180 or leukemia L1210 in mice. nih.gov

Preclinical Development Considerations

Once a lead compound with a desirable balance of potency, selectivity, and pharmacokinetic properties is identified, it enters preclinical development. This phase involves a comprehensive set of laboratory and animal studies to assess the safety and efficacy of the drug candidate before it can be tested in humans.

For a hypothetical lead candidate derived from this compound, the preclinical development program would include:

Large-scale Synthesis and Formulation: Developing a robust and scalable method for synthesizing the drug candidate and formulating it into a stable dosage form for administration in further studies.

In-depth ADME Studies: Conducting detailed studies in animal models to understand the absorption, distribution, metabolism, and excretion of the compound. This includes identifying major metabolites and understanding potential drug-drug interactions.

Toxicology Studies: A battery of tests to evaluate the safety of the drug candidate. These include acute and chronic toxicity studies in at least two animal species to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organs for toxicity.

Safety Pharmacology: Investigating the potential effects of the drug candidate on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Genotoxicity Assays: A series of in vitro and in vivo tests to determine if the drug candidate can cause damage to genetic material.

The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies like the U.S. Food and Drug Administration (FDA) to initiate clinical trials in humans.

Applications in Materials Science and Catalysis

2-Formylisonicotinonitrile in Functional Materials Development

The development of functional materials relies on the precise arrangement of molecular components to achieve desired properties. smith.edu this compound serves as a versatile building block in this field, owing to its rigid pyridine (B92270) core and two distinct functional groups that can participate in various chemical transformations.

Coordination Chemistry for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The structure and function of a MOF are determined by the geometry and chemical nature of its metallic nodes and organic linkers. mdpi.com this compound is a prime candidate for an organic linker due to its ability to coordinate with metal centers through the nitrogen atom of the pyridine ring and potentially the nitrile group. nih.govnih.gov

While direct synthesis of MOFs using this compound as the primary linker is not extensively documented, its structural motifs are highly relevant to coordination polymer chemistry. mdpi.comresearchgate.net The true potential of this compound in MOF chemistry may lie in post-synthetic modification (PSM). bohrium.comrsc.orgrsc.org PSM is a powerful technique where a pre-assembled MOF is chemically altered to introduce new functionalities. nih.govresearchgate.net A MOF could be constructed using a simpler linker like isonicotinic acid, and the highly reactive aldehyde group of this compound could then be used to functionalize the framework, imparting new chemical properties or creating sites for further reactions. nih.gov The aldehyde group is particularly useful for covalent PSM, allowing for the grafting of molecules and the tuning of the MOF's properties for specific applications. nih.gov

Table 1: Suitability of this compound as a MOF Linker
FeatureDescriptionRelevance to MOF Synthesis
Rigid Backbone The pyridine ring provides a rigid and well-defined geometry.Ensures the formation of a predictable and stable, porous framework.
Coordination Sites The pyridine nitrogen and nitrile nitrogen can act as Lewis bases to coordinate with metal ions.Enables its function as a multitopic linker, connecting metal nodes to form a 1D, 2D, or 3D network. nih.gov
Reactive Handle The formyl (aldehyde) group is highly reactive and can undergo various chemical reactions.Ideal for post-synthetic modification (PSM), allowing for the introduction of new functional groups after the MOF has been assembled. nih.gov
Asymmetric Nature The distinct electronic nature of the formyl and nitrile groups creates an asymmetric charge distribution.Can lead to the formation of non-centrosymmetric frameworks, which are desirable for applications in nonlinear optics.

Polymer Synthesis and Functionalization

The precise design of polymers with specific end-functionalities is a cornerstone of modern materials science, enabling the creation of materials with advanced properties. bldpharm.com Polymer synthesis can be broadly categorized into addition (chain-growth) and condensation (step-growth) polymerization. sigmaaldrich.com

This compound is not typically used as a primary monomer for polymerization. Instead, its value lies in the functionalization of pre-existing polymers. The aldehyde group is a versatile reactive handle for "grafting onto" a polymer backbone. nih.gov This post-polymerization modification approach avoids issues that can arise from the direct polymerization of complex monomers. nih.gov For example, polymers containing primary or secondary amine groups can be modified through condensation reactions or reductive amination with the aldehyde of this compound, thereby incorporating the cyano-pyridine moiety into the polymer's structure. This approach allows for the introduction of metal-coordinating sites or electronically active groups onto otherwise inert polymer chains.

Table 2: Potential Polymer Functionalization Reactions with this compound
Reaction TypePolymer Functional GroupResulting LinkageDescription
Reductive Amination Primary or Secondary Amine (-NH₂, -NHR)Amine (-CH₂-NH-, -CH₂-NR-)A two-step or one-pot reaction where the aldehyde first forms an imine with the polymer's amine group, which is then reduced to a stable amine linkage.
Wittig Reaction Phosphonium YlideAlkene (-C=C-)Allows for the attachment of the molecule to a polymer backbone via a carbon-carbon double bond.
Knoevenagel Condensation Active Methylene (B1212753) Group (-CH₂-Z)Substituted Alkene (-C=C(Z)-)A condensation reaction between the aldehyde and a carbon acid on the polymer chain. ambeed.com
Hydrazone Formation Hydrazine (B178648)/Hydrazide (-NH-NH₂)Hydrazone (-CH=N-NH-)Forms a dynamic covalent bond that can be reversible, leading to applications in self-healing materials or responsive drug delivery systems.

Electronic and Optical Material Applications

The electronic and optical properties of materials like MOFs and polymers are intrinsically linked to the electronic structure of their constituent building blocks. rsc.orgrsc.org The incorporation of this compound into such materials can impart unique characteristics. The molecule's inherent asymmetry, with strong electron-withdrawing nitrile and formyl groups, can induce significant dipole moments within a material.

In the context of MOFs, the use of such unsymmetrical linkers is a key strategy for creating non-centrosymmetric crystal structures. researchgate.net These structures are a prerequisite for second-order nonlinear optical (NLO) activity, a property useful in technologies like frequency doubling of laser light. Furthermore, the electronic coupling between the linker and the metal nodes can be tuned to control the material's absorption of light. rsc.orgresearchgate.net MOFs functionalized with this compound could also find use in chemical sensing; the adsorption of guest molecules into the pores could interact with the aldehyde or nitrile groups, causing a measurable change in the material's luminescence or refractive index. ieee-sensorsalert.org In 2D MOFs, strong electronic communication between linkers and metal centers can lead to materials with significant electrical conductivity. mdpi.com

Table 3: Potential Electronic and Optical Applications
ApplicationEnabling Feature of this compoundUnderlying Principle
Nonlinear Optics (NLO) Asymmetric electronic structure (formyl and nitrile groups).The molecule's dipole can contribute to a non-centrosymmetric arrangement in the solid state, which is necessary for second-harmonic generation. researchgate.net
Luminescent Sensing Exposed functional groups (aldehyde, nitrile) within a porous framework.Adsorption of specific analytes can interact with the functional groups, causing a change (quenching or enhancement) in the material's photoluminescence.
Chemiresistive Sensing Potential for creating conductive pathways in a 2D material.The adsorption of gas molecules can alter the electronic structure and, therefore, the electrical conductivity of the material. mdpi.com
Tunable Light Absorption π-conjugated system of the pyridine ring.The electronic interaction between the linker's orbitals and the metal's orbitals in a MOF determines the band gap and the wavelengths of light the material can absorb. rsc.org

Catalytic Applications

In catalysis, the structure of a ligand or a catalyst precursor dictates the efficiency, selectivity, and mechanism of a chemical reaction. This compound offers intriguing possibilities in both homogeneous and heterogeneous catalysis.

Use as a Ligand in Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. researchgate.net The catalyst is often a transition metal complex, where organic molecules called ligands are bound to the metal center. rsc.org These ligands play a crucial role in tuning the catalyst's reactivity, stability, and selectivity. smith.edunih.gov

This compound can act as a ligand, coordinating to a transition metal through the lone pair of electrons on the pyridinic nitrogen atom. This interaction is common for pyridine-based ligands used in a variety of catalytic reactions, including hydrogenations and dehydrogenations. mdpi.comnih.gov The electronic properties of the pyridine ring, influenced by the electron-withdrawing formyl and nitrile groups, can modulate the electron density at the metal center, thereby affecting its catalytic activity. While the aldehyde and nitrile groups are less likely to be primary coordination sites in the presence of the pyridine nitrogen, they could play a secondary role in stabilizing catalytic intermediates or influencing the ligand's steric profile.

Table 4: Potential Use in Homogeneous Catalysis
MetalPotential Reaction TypeRole of Ligand
Rhodium (Rh), Iridium (Ir) Hydroformylation, HydrogenationPyridine-based ligands are common in these reactions. The ligand stabilizes the metal center and influences selectivity. researchgate.netnih.gov
Ruthenium (Ru) Transfer Hydrogenation, Dehydrogenative CouplingPincer-type ligands often feature a central pyridine ring. The electronic nature of the ring is critical for metal-ligand cooperation. mdpi.com
Palladium (Pd), Nickel (Ni) Cross-Coupling ReactionsLigands are essential for the oxidative addition and reductive elimination steps in catalytic cycles like Suzuki and Heck couplings.
Iron (Fe), Manganese (Mn) Hydrogenation, HydrosilylationThere is growing interest in using earth-abundant metals, where ligand design is key to achieving high activity. nih.gov

Precursor for Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst with liquid or gas reactants. A highly effective class of heterogeneous catalysts are metal-nitrogen-carbon (M-N-C) materials. These materials consist of single metal atoms or nanoparticles dispersed within a nitrogen-doped carbon matrix. mdpi.com

A promising method for synthesizing M-N-C materials is the pyrolysis (high-temperature treatment in an inert atmosphere) of nitrogen-rich precursors, particularly MOFs. researchgate.netconsensus.appmdpi.com this compound is an excellent candidate as a precursor component for such materials. A MOF synthesized from a metal salt (e.g., iron, cobalt) and a linker derived from this compound would serve as an ideal template. Upon pyrolysis, the organic linker decomposes to form a conductive carbon support, while the nitrogen atoms from the pyridine and nitrile groups become incorporated into the carbon lattice, creating N-doped sites. nih.govrsc.org These nitrogen sites are crucial for anchoring and stabilizing the metal atoms, which become the catalytically active centers. mdpi.com The presence of pyridinic nitrogen in the precursor is known to be particularly effective in generating active sites for reactions like the oxygen reduction reaction (ORR). rsc.org

Table 5: Pathway from this compound to a Heterogeneous Catalyst
StepProcessDescriptionResulting Material
1. Synthesis Solvothermal ReactionThis compound (or a derivative) is reacted with a transition metal salt (e.g., FeCl₃, Co(NO₃)₂) to form a MOF. mdpi.comMetal-Organic Framework (M-MOF)
2. Pyrolysis High-Temperature Annealing (e.g., 600-900 °C) under an inert atmosphere (N₂, Ar).The MOF structure decomposes. The organic linker carbonizes, and the metal ions are reduced and dispersed. researchgate.netMetal particles embedded in a nitrogen-doped carbon matrix (M@NC).
3. Activation (Optional) Acid LeachingUnstable or poorly dispersed metal particles are removed by washing with acid, leaving behind more active, atomically dispersed metal sites (M-N-C).Single-atom or highly dispersed nanoparticle M-N-C catalyst.

Role in Organic Transformations

The chemical architecture of this compound, featuring a reactive aldehyde group and a nitrogen-containing heterocyclic pyridine ring, makes it a valuable building block in the field of organic synthesis. Its primary role in organic transformations is as a key reactant in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more starting materials react to form a complex product that incorporates atoms from all the initial components. fu-berlin.deresearchgate.net This approach offers significant advantages, including reduced waste, fewer purification steps, and the rapid generation of molecular diversity from simple precursors. acsgcipr.org

The aldehyde functionality of this compound is central to its utility, enabling its participation in a variety of named reactions that are cornerstones of modern synthetic chemistry for creating heterocyclic scaffolds.

Participation in Multicomponent Reactions (MCRs)

Due to the presence of the electrophilic aldehyde group, this compound is a suitable substrate for several important MCRs that are widely used to synthesize libraries of complex heterocyclic compounds. These reactions are often catalyzed and allow for the construction of intricate molecular frameworks in a single synthetic operation. bldpharm.combeilstein-journals.org

Biginelli Reaction: The Biginelli reaction is a classic three-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. sigmaaldrich.comtaylorandfrancis.com The use of an aromatic or heteroaromatic aldehyde is common in this reaction. jsynthchem.com By employing this compound as the aldehyde component, it is possible to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs that are substituted with a 4-cyanopyridin-2-yl group at the 4-position of the pyrimidine (B1678525) ring. These dihydropyrimidine (B8664642) (DHPM) structures are of significant interest due to their wide range of pharmacological activities. nih.govresearchgate.net

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. organicreactions.orgnih.gov The versatility of the Ugi reaction allows for extensive variation in the four starting materials. nih.gov this compound can serve as the aldehyde component, leading to the formation of complex acyclic peptidomimetic structures or serving as a precursor for subsequent cyclization reactions to generate diverse heterocyclic systems. beilstein-journals.orgrug.nl

Hantzsch Dihydropyridine (B1217469) Synthesis: While classically a synthesis for dihydropyridines, the principles of the Hantzsch reaction, which involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849), highlight another potential transformation for this compound. Its use as the aldehyde component would lead to the formation of a symmetrically substituted dihydropyridine core bearing the 4-cyanopyridin-2-yl group.

Synthesis of 4H-Chromenes: Another significant application is in the three-component synthesis of 2-amino-4H-chromene derivatives. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a phenolic compound such as resorcinol (B1680541) or α-naphthol. mdpi.comoiccpress.com Using this compound as the aldehyde input would yield 2-amino-4-(4-cyanopyridin-2-yl)-4H-chromene derivatives, a class of compounds known for various biological activities.

The role of this compound in these transformations is to act as the electrophilic carbonyl component that initiates the reaction cascade, ultimately becoming a key substituent on the newly formed heterocyclic ring.

Reaction TypeReactantsResulting Heterocyclic ScaffoldReference
Biginelli Reaction This compound, Ethyl Acetoacetate, Urea/Thiourea4-(4-cyanopyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one/thione sigmaaldrich.comtaylorandfrancis.comnih.gov
Ugi Reaction This compound, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamide with a 4-cyanopyridin-2-yl substituent organicreactions.orgnih.gov
Chromene Synthesis This compound, Malononitrile, Phenolic Compound2-Amino-4-(4-cyanopyridin-2-yl)-4H-chromene mdpi.comoiccpress.com

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-Formylisonicotinonitrile, and what analytical techniques ensure its purity?

  • Methodological Answer :

  • Synthesis : Common methods include formylation of isonicotinonitrile derivatives using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) or oxidation of methyl-substituted precursors. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidation or decomposition .
  • Purity Confirmation :
  • NMR Spectroscopy : Characteristic peaks for the formyl group (δ ~9.8–10.2 ppm in 1^1H NMR) and nitrile (C≡N stretch at ~2200–2250 cm⁻¹ in IR) are critical.
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H]⁺ = 147.06 g/mol) confirm molecular identity and purity ≥95% .

Q. What spectroscopic signatures (NMR, IR) are characteristic of this compound?

  • Methodological Answer :

  • 1^1H NMR : Key signals include the formyl proton (singlet, δ ~10.0 ppm) and aromatic protons (doublets in δ 7.5–8.5 ppm, J ≈ 5 Hz).
  • 13^{13}C NMR : Formyl carbon (δ ~190–195 ppm), nitrile carbon (δ ~115–120 ppm), and aromatic carbons (δ ~120–150 ppm).
  • IR : Strong absorption bands for C=O (~1680 cm⁻¹) and C≡N (~2240 cm⁻¹) .

Q. How to optimize reaction conditions for the formylation of isonicotinonitrile precursors?

  • Methodological Answer :

  • Variables to Control :
VariableOptimal RangeImpact
Temperature0–5°C (exothermic control)Minimizes decomposition
SolventAnhydrous DCM or THFEnhances reagent solubility
CatalystPOCl₃ (1.2 eq)Ensures complete activation
  • Post-Reaction Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The formyl group’s position ortho to the nitrile creates steric hindrance, reducing accessibility for bulky nucleophiles. Use smaller ligands (e.g., Pd(PPh₃)₄) to improve catalytic efficiency.
  • Electronic Effects : Electron-withdrawing nitrile and formyl groups activate the pyridine ring for electrophilic substitutions. DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What strategies resolve discrepancies in reported reaction yields of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Protocols :

Standardize solvent purity (HPLC-grade) and moisture control (Schlenk line).

Use internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate yield calculations.

  • Statistical Analysis : Apply ANOVA to compare batch variations and identify outliers. Contradictions often arise from unaccounted variables like trace metal contaminants .

Q. What role does the formyl group play in the biological activity of this compound complexes?

  • Methodological Answer :

  • Mechanistic Studies :
  • The formyl group enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinase inhibitors).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite can model binding affinities. Compare with methyl or acetyl analogs to isolate formyl-specific effects.
  • In Vitro Validation : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines (e.g., HeLa or HEK293) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.